molecular formula C10H14N4O3 B13382014 2-Amino-5-[(pyrazin-2-yl)formamido]pentanoic acid

2-Amino-5-[(pyrazin-2-yl)formamido]pentanoic acid

Cat. No.: B13382014
M. Wt: 238.24 g/mol
InChI Key: GJGIGJGNECGMMN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ndelta-Pyrazinylcarbonyl-L-ornithine involves the reaction of L-ornithine with pyrazine-2-carbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

Ndelta-Pyrazinylcarbonyl-L-ornithine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ndelta-Pyrazinylcarbonyl-L-ornithine is widely used in scientific research, particularly in the field of proteomics. It serves as a specialty product for studying protein interactions and modifications . Additionally, it has applications in:

Mechanism of Action

The mechanism of action of Ndelta-Pyrazinylcarbonyl-L-ornithine involves its interaction with specific molecular targets, primarily proteins. The pyrazinylcarbonyl group can form covalent bonds with amino acid residues in proteins, leading to modifications that can alter protein function and activity . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-amino-5-(pyrazine-2-carbonylamino)pentanoic acid

InChI

InChI=1S/C10H14N4O3/c11-7(10(16)17)2-1-3-14-9(15)8-6-12-4-5-13-8/h4-7H,1-3,11H2,(H,14,15)(H,16,17)

InChI Key

GJGIGJGNECGMMN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCCC(C(=O)O)N

Origin of Product

United States

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